Tris(ethylthio)methane Tris(ethylthio)methane
Brand Name: Vulcanchem
CAS No.: 6267-24-9
VCID: VC4134918
InChI: InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
SMILES: CCSC(SCC)SCC
Molecular Formula: C7H16S3
Molecular Weight: 196.4 g/mol

Tris(ethylthio)methane

CAS No.: 6267-24-9

Cat. No.: VC4134918

Molecular Formula: C7H16S3

Molecular Weight: 196.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(ethylthio)methane - 6267-24-9

Specification

CAS No. 6267-24-9
Molecular Formula C7H16S3
Molecular Weight 196.4 g/mol
IUPAC Name bis(ethylsulfanyl)methylsulfanylethane
Standard InChI InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
Standard InChI Key HBBOGXAEKAVLGW-UHFFFAOYSA-N
SMILES CCSC(SCC)SCC
Canonical SMILES CCSC(SCC)SCC

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Tris(ethylthio)methane belongs to the orthothioester family, characterized by the general formula RC(SR’)3\text{RC(SR')}_3. Its structure consists of a methane core substituted with three ethylthio groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . The compound’s IUPAC name, 1,1',1''-[methylidynetris(thio)]trisethane, reflects this arrangement. The sulfur atoms contribute to its electron-rich nature, enabling participation in nucleophilic and radical reactions .

Physicochemical Characteristics

Key physical properties of tris(ethylthio)methane include:

PropertyValueSource
Molecular Weight196.4 g/mol
Boiling Point91–92°C at 0.5 mmHg
Density (20°C)1.049 g/cm³
Refractive Index (20°C)1.5420
LogP (Octanol-Water)3.393 (estimated)

The relatively high LogP value indicates significant hydrophobicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its low boiling point under reduced pressure facilitates purification via distillation, though thermal decomposition above 150°C necessitates cautious handling .

Synthesis and Reactivity

Conventional Synthesis Routes

The preparation of tris(ethylthio)methane typically involves the reaction of carbon disulfide with ethylmagnesium bromide, followed by alkylation. A modified approach reported by Abood (1993) employs tris(methylthio)methyllithium as a key intermediate, which reacts with alkyl halides to form trithioorthoesters . For the ethyl variant, substituting methyl groups with ethyl counterparts requires careful control of stoichiometry and temperature to prevent side reactions .

Lithiated Derivatives in Organic Synthesis

Lithio tris(ethylthio)methane, generated via deprotonation with n-butyllithium, serves as a versatile reagent for constructing carbon-carbon bonds. Recent work by Kesavulu et al. (2023) demonstrates its utility as a hydroxy/thio/aminocarbonyl anion equivalent in asymmetric synthesis . For example, reacting the lithiated species with chiral sulfinimines yields α-sulfinamido trithioformates with >95% diastereoselectivity, enabling access to enantiopure α-amino acid derivatives .

RS3CH+R’LiRS3CLi+R’H\text{RS}_3\text{CH} + \text{R'Li} \rightarrow \text{RS}_3\text{CLi} + \text{R'H}

This reactivity parallels that of tris(methylthio)methane, though the ethyl groups confer enhanced steric bulk, slowing reaction kinetics but improving selectivity in certain cases .

Applications in Organic and Medicinal Chemistry

Thiolcarboxylate Production

Tris(ethylthio)methane derivatives facilitate the synthesis of methyl thiolcarboxylates through a two-step process:

Isotopic Labeling and Peptide Synthesis

The compound’s sulfur atoms can incorporate stable isotopes (e.g., 34S^{34}\text{S}) for tracer studies. Additionally, its conversion to α-amino acid thioesters and peptides without epimerization has enabled advances in peptide therapeutics. For instance, tris(ethylthio)methane-based intermediates have been used to synthesize di- and tripeptides with retained chirality, critical for drug development .

SupplierPurityPackagingPrice (USD)
TCI Chemical>98.0%1 g53
AK ScientificN/A1 g118

Cost disparities reflect differences in purification methods and analytical certification .

Recent Advances and Biological Relevance

Mechanistic Insights into Sulfur Transfer

Isotopic labeling experiments using 34S^{34}\text{S}-enriched tris(ethylthio)methane could elucidate sulfur assimilation pathways in plants and microbes. Preliminary data from related compounds indicate non-canonical incorporation mechanisms distinct from sulfate reduction, opening avenues for novel metabolic engineering strategies .

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